4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Description

BenchChem offers high-quality 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminooxane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFXLCNDBDHZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370285 |

Source

|

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217299-03-1 |

Source

|

| Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

This guide provides a comprehensive overview of the primary synthetic routes for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2][3] The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a heterocyclic amino acid derivative. Its constrained cyclic structure makes it a useful component in the synthesis of novel therapeutics, including constrained peptides and compounds targeting neurological disorders.[2][3] The pyran ring is a common motif in bioactive compounds, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[4] This guide will focus on the two most prevalent and well-documented synthetic strategies starting from Tetrahydro-4H-pyran-4-one: the Bucherer-Bergs reaction and the Strecker synthesis.

Core Synthetic Pathways

The synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride predominantly starts from the readily available Tetrahydro-4H-pyran-4-one.[4] Two classical named reactions, the Bucherer-Bergs synthesis and the Strecker synthesis, provide efficient routes to the target molecule through key intermediates.

-

Bucherer-Bergs Reaction: This is a one-pot, multicomponent reaction that converts a ketone into a spirohydantoin.[4][5][6] In this case, Tetrahydro-4H-pyran-4-one reacts with an ammonium salt and a cyanide source to form 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione. This spirohydantoin is then hydrolyzed to yield the desired amino acid.

-

Strecker Synthesis: This method involves the formation of an α-aminonitrile from a ketone, ammonia, and a cyanide source.[4][7] The resulting 4-amino-tetrahydro-2H-pyran-4-carbonitrile is subsequently hydrolyzed to the corresponding carboxylic acid.[4][7]

The overall synthetic logic is depicted in the diagram below.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

This protocol is adapted from a patented procedure and is representative of a typical Bucherer-Bergs reaction.[8]

Reaction Scheme:

Procedure:

-

To a solution of 100g of tetrahydro-4H-pyran-4-one in 500mL of deionized water and 500mL of ethanol, add 247g of ammonium carbonate and 89g of sodium cyanide.[8]

-

Heat the reaction mixture to 60°C for 3 hours.[8]

-

Cool the mixture to 5°C.[8]

-

Filter the resulting precipitate and wash the filter cake twice with ice water.[8]

-

Dry the solid under vacuum at 70°C for 4 hours to obtain the spirohydantoin intermediate.[8]

This part of the synthesis involves the hydrolysis of the hydantoin ring to yield the amino acid.

Procedure:

-

Add the spirohydantoin intermediate to a solution of 40-60% sodium hydroxide in tetrahydrofuran.[8]

-

Heat the mixture to reflux for 5-6 hours.[8]

-

Distill off the tetrahydrofuran.[8]

-

Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the product.[8]

-

Filter and dry the solid to obtain 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.[8]

The final step is the conversion of the amino acid to its hydrochloride salt for improved stability and solubility.[3]

Procedure:

-

Suspend the 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in a suitable solvent (e.g., isopropanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid.

-

Stir the mixture until a uniform suspension is formed.

-

Filter the solid product and wash with a non-polar solvent (e.g., diethyl ether).

-

Dry the product under vacuum to yield 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

Data Presentation

The following table summarizes quantitative data from a representative synthesis.

| Step No. | Reactant | Mass/Volume of Reactant | Product | Mass of Product | Yield | Reference |

| 1 | Tetrahydro-4H-pyran-4-one | 100 g | Intermediate I (Spirohydantoin) | 165 g | ~97% | [8] |

| 2 | Intermediate I | 165 g | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | - | - | [8] |

| 3 | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | - | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | - | - | - |

Yield for steps 2 and 3 are not explicitly provided in the cited patent but are expected to be high under optimized conditions.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis via the Bucherer-Bergs pathway.

References

- 1. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 2. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 3. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its key properties, detailed experimental protocols for their determination, and visual representations of its synthesis and applications.

Core Physicochemical Properties

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a unique molecule that incorporates both an amino group and a carboxylic acid group on a tetrahydropyran ring.[1][2] This structure provides a rigid scaffold that is valuable in the design of novel therapeutics.[1] It is often used as an intermediate in organic synthesis and as a building block for more complex molecules, particularly in the development of peptidomimetics and enzyme inhibitors.[2] The compound is typically available as a free acid or as a hydrochloride salt, the latter of which enhances its stability and solubility.[2][3]

The following table summarizes the key physicochemical properties of both the free acid form and the hydrochloride salt of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Data Source |

| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₂ClNO₃ | [1][4][5][6] |

| Molecular Weight | 145.16 g/mol | 181.62 g/mol | [2][4][5][6] |

| CAS Number | 39124-20-4 | 217299-03-1 | [2][4][5] |

| Appearance | - | White crystalline powder | [1] |

| Melting Point | >265°C (with decomposition) | - | [7][8] |

| Boiling Point | 299.4°C at 760 mmHg (Predicted) | 299.4°C at 760 mmHg (Predicted) | [3][7] |

| Calculated logP | -3.2 | - | [4] |

| Solubility | - | Slightly soluble in water and some organic solvents.[1] Enhanced solubility in polar solvents.[2] | [1][2] |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

The melting point is a critical indicator of a compound's purity.[9][10]

-

Principle: A small, powdered sample of the pure compound is heated at a controlled rate, and the temperature range from the beginning to the completion of melting is recorded.[9][11] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if the sample is not a fine powder)

-

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount (approximately 1-2 mm in height) enters the tube.

-

Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[12]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[9]

-

For a more precise measurement, start heating at a slow rate (e.g., 1-2°C per minute) when the temperature is about 10-15°C below the expected melting point.[12]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

-

-

The pKa values indicate the strength of the acidic and basic groups in the molecule.

-

Principle: The pKa is determined by titrating a solution of the amino acid with a strong acid and a strong base and monitoring the pH change. The pKa is the pH at which the ionized and non-ionized forms of a specific functional group are present in equal concentrations.

-

Apparatus:

-

pH meter with an electrode

-

Burettes (2)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standard buffer solutions (pH 4, 7, 10) for pH meter calibration

-

-

Reagents:

-

0.1 M solution of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

-

-

Calibration: Calibrate the pH meter using the standard buffer solutions.

-

Acid Titration:

-

Place 20 mL of the 0.1 M amino acid solution into a beaker with a magnetic stir bar.

-

Measure and record the initial pH of the solution.

-

Add 0.1 M HCl from a burette in small increments (e.g., 0.3-0.5 mL).

-

After each addition, allow the pH to stabilize and record the value.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Base Titration:

-

Thoroughly rinse the pH electrode.

-

Place a fresh 20 mL sample of the 0.1 M amino acid solution into a clean beaker.

-

Titrate with 0.1 M NaOH from a second burette in small increments, recording the pH after each addition.

-

Continue the titration until the pH reaches approximately 12.5.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant (HCl and NaOH) added (x-axis).

-

The pKa values correspond to the midpoints of the flat buffer regions of the titration curve. The isoelectric point (pI) is the point of inflection between the two pKa values.

-

-

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties.

-

Principle: The shake-flask method is the gold standard for logP determination.[15] It involves measuring the equilibrium concentration of the compound in two immiscible phases, typically n-octanol and water.[15][16] The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[17]

-

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Reagents:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

The compound to be tested

-

-

Procedure: [16]

-

Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and the compound's aqueous solution to a vial.

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.

-

-

Calculation: Calculate P using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]. The logP is then calculated as log₁₀(P).

-

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.

-

Principle: The shake-flask method is also the standard for determining thermodynamic solubility.[18] An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is achieved. The concentration of the dissolved compound in the filtered supernatant is then measured.

-

Apparatus:

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Reagents:

-

Aqueous buffer of a specific pH (e.g., pH 7.4)

-

Solid form of the compound

-

-

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment for an extended period (typically 24-48 hours) to reach equilibrium.

-

Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a calibrated analytical method. This concentration represents the thermodynamic solubility.[19]

-

Visualizations: Workflows and Applications

The following diagrams, created using the DOT language, illustrate the synthesis and utility of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Caption: A simplified workflow for the synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid via the Strecker synthesis method.[2]

Caption: Role of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid as a versatile building block in medicinal chemistry.

Caption: General experimental workflow for the characterization of key physicochemical properties of a novel compound.

References

- 1. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 2. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 3. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride [myskinrecipes.com]

- 4. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid 97% | CAS: 39124-20-4 | AChemBlock [achemblock.com]

- 6. 4-aminotetrahydro-2H-pyran-4-carboxylic acid - CAS:39124-20-4 - AllBioChem [allbiochem.com]

- 7. 39124-20-4 CAS MSDS (4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4 [chemicalbook.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. studylib.net [studylib.net]

- 11. westlab.com [westlab.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. scribd.com [scribd.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Aqueous Solubility Assay - Enamine [enamine.net]

In-Depth Technical Guide: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS Number: 217299-03-1). This compound is a valuable building block in medicinal chemistry and drug discovery, recognized for its constrained heterocyclic scaffold.[1][2] This document consolidates key data, experimental protocols, and potential applications to support its use in research and development.

Chemical Structure and Properties

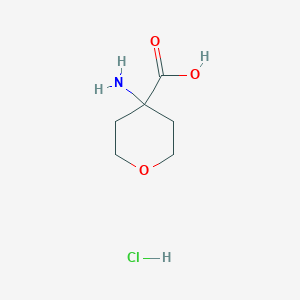

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a tetrahydropyran ring substituted at the 4-position with both an amino group and a carboxylic acid.[2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Structure:

Figure 1: Chemical structure of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 217299-03-1 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Appearance | White to brown solid | [3] |

| Boiling Point | 299.4 °C at 760 mmHg (for free base) | [4] |

| Melting Point | 87 - 89 °C | [3] |

| Solubility | Slightly soluble in water. Soluble in DMSO with heating. | [1][2] |

| pKa (predicted) | Not available | |

| LogP (predicted for free acid) | -3.2 | [5] |

| Storage | Room temperature, under inert gas. For long-term stability, -20°C to -80°C is recommended. | [1][4] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. While publicly available spectra are limited, typical chemical shifts and absorption ranges are outlined below based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydropyran ring. The chemical shifts would be influenced by the adjacent oxygen atom and the electron-withdrawing amino and carboxylic acid groups.

-

¹³C NMR: The carbon NMR would display distinct signals for the five unique carbon atoms in the structure, including the quaternary carbon at the 4-position and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (ammonium): Bands in the region of 3000-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹.

-

C-O stretch (ether): An absorption in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis would show the molecular ion peak corresponding to the free base (C₆H₁₁NO₃) at a mass-to-charge ratio (m/z) of approximately 145.07.

Synthesis

A common method for the synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid involves a multi-step process starting from tetrahydro-4H-pyran-4-one. The following is a generalized experimental protocol based on patent literature.

Synthesis Workflow

Figure 2: General synthesis workflow for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride.

Experimental Protocol

Step 1: Formation of Intermediate I

-

To a solution of tetrahydro-4H-pyran-4-one in a mixture of water and ethanol, add ammonium carbonate and sodium cyanide.

-

Heat the reaction mixture to 60-70 °C for 3-4 hours.

-

Cool the mixture to 5-10 °C.

-

Filter the resulting solid and dry to obtain Intermediate I.

Step 2: Boc Protection

-

Dissolve Intermediate I in N,N-Dimethylformamide (DMF) and add 4-Dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate dropwise.

-

Heat the mixture to 80-100 °C and stir for 16-20 hours.

-

Filter the reaction mixture to obtain the Boc-protected Intermediate II.

Step 3: Hydrolysis

-

Add Intermediate II to tetrahydrofuran (THF) followed by the addition of a 40-60% sodium hydroxide solution.

-

Heat the mixture to reflux for 5-6 hours.

-

Distill off the THF.

-

Adjust the pH to 2-4 with hydrochloric acid to precipitate the free amino acid.

-

Filter and dry the solid to yield 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Step 4: Hydrochloride Salt Formation

-

Dissolve the free amino acid in a suitable solvent.

-

Treat with hydrochloric acid to form the hydrochloride salt.

-

Isolate the final product by filtration or evaporation.

Applications in Drug Discovery and Development

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] Its rigid, three-dimensional structure is a desirable feature in drug design for creating compounds with improved binding affinity and selectivity.

Role as a Building Block

This compound is utilized as a scaffold in the development of:

-

Peptidomimetics: The constrained cyclic structure can be incorporated into peptide-based drugs to enhance their stability and bioavailability.[1]

-

Enzyme Inhibitors: The amino acid functionality allows for its integration into molecules designed to target the active sites of enzymes.[1] It has been investigated as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase.[6]

-

Neurological Drug Candidates: Its structural similarity to neurotransmitter analogs makes it a candidate for the development of drugs targeting neurological disorders.[4]

Potential Biological Activities

While specific biological data for the title compound is limited, derivatives of 4H-pyran have shown a range of biological activities, suggesting potential avenues for investigation:

-

Antibacterial Properties: Some pyran derivatives have demonstrated activity against Gram-positive bacteria.

-

Anticancer Activity: Certain derivatives have exhibited cytotoxicity against cancer cell lines.

Safety and Handling

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride should be handled in accordance with standard laboratory safety procedures.

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

For complete safety information, refer to the supplier's Safety Data Sheet (SDS).[7]

Conclusion

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a versatile chemical entity with significant potential in the field of medicinal chemistry. Its unique structural features make it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its effective utilization. Further experimental validation of its physicochemical and biological properties is encouraged to fully explore its potential.

References

- 1. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 2. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride [myskinrecipes.com]

- 5. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4 [chemicalbook.com]

- 7. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 [sigmaaldrich.com]

CAS number 217299-03-1 chemical information

An In-depth Technical Guide to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS 217299-03-1)

This guide provides comprehensive technical information on 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS 217299-03-1), a heterocyclic compound utilized as a key building block in medicinal chemistry and drug discovery. The content is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, biological significance, relevant signaling pathways, and detailed experimental protocols.

Chemical Identity and Properties

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a conformationally constrained, non-proteinogenic amino acid analog. The hydrochloride salt form enhances its aqueous solubility, making it highly suitable for use in biological assays.[1] Its rigid tetrahydropyran scaffold is a valuable feature in the design of peptidomimetics and enzyme inhibitors.[1]

Table 1: Physicochemical Properties of CAS 217299-03-1

| Property | Value | Reference(s) |

| CAS Number | 217299-03-1 | [1][2] |

| IUPAC Name | 4-aminooxane-4-carboxylic acid;hydrochloride | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 181.62 g/mol | [1][2] |

| Canonical SMILES | C1COCCC1(C(=O)O)N.Cl | [2] |

| InChI Key | ASFXLCNDBDHZGC-UHFFFAOYSA-N | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 299.4°C at 760 mmHg | [4] |

| Purity | ≥95% - >97% | [2][4] |

| Storage Conditions | Room temperature under inert gas; -20°C (short-term); -80°C (long-term) | [2][4] |

| Solubility | Soluble in DMSO and water (heating and sonication may be required) | [1] |

| Free Acid Form CAS | 39124-20-4 (C₆H₁₁NO₃, MW: 145.16 g/mol ) | [2] |

Biological Activity and Therapeutic Potential

While specific quantitative biological activity data (e.g., IC₅₀, MIC) for the parent compound CAS 217299-03-1 is not extensively documented in publicly available literature, its structural motif and the activities of its derivatives point to significant therapeutic potential.

Table 2: Summary of Biological Activities

| Activity Area | Description | Reference(s) |

| Enzyme Inhibition | The free acid form (CAS 39124-20-4) has been investigated as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase, a key enzyme in cellular metabolism. | [5] |

| Antibacterial | Derivatives incorporating the 4H-pyran scaffold have demonstrated significant inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus. | [2] |

| Anticancer / Cytotoxicity | Pyran derivatives have been shown to reduce cell viability and induce apoptosis in colorectal cancer cell lines, such as HCT-116. The mechanism may involve caspase activation and downregulation of cyclin-dependent kinase 2 (CDK2). | [2][6][7] |

| Scaffold for Drug Design | It serves as a crucial building block for synthesizing constrained peptidomimetics, which are valuable in studying structure-activity relationships and designing molecules for various targets, including neurological disorders, complement modulation, and cancer. | [2][4][8][9] |

Implicated Signaling Pathways

The biological activities of this compound and its derivatives are linked to fundamental cellular processes, including one-carbon metabolism, cell cycle regulation, and apoptosis.

S-Adenosylmethionine (SAM) Cycle

As a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase (also known as methionine adenosyltransferase, MAT), this compound can interfere with the SAM cycle. This cycle is central to cellular metabolism, providing the primary methyl group donor (SAM) for the methylation of DNA, RNA, proteins, and other metabolites.[10] Inhibition of this enzyme disrupts the cycle, impacting cellular homeostasis and proliferation.

Caption: Potential inhibition of the S-Adenosylmethionine (SAM) cycle.

Cell Cycle Regulation via CDK2

Derivatives of the pyran scaffold have been shown to exert cytotoxic effects, potentially through the modulation of cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2).[2][7] CDK2, in complex with Cyclin E, is a critical kinase that phosphorylates the Retinoblastoma (Rb) protein, promoting the G1/S phase transition.[6][11] Inhibition of this pathway can lead to cell cycle arrest and prevent cancer cell proliferation.

Caption: Role of CDK2 in the G1/S cell cycle transition.

Caspase-Mediated Apoptosis

The cytotoxicity observed in cancer cells for pyran derivatives is often linked to the induction of apoptosis.[2] This process is executed by a family of proteases called caspases. An apoptotic signal can trigger a cascade involving initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which cleave cellular substrates, leading to programmed cell death.

Caption: Simplified caspase activation cascade in apoptosis.

Synthesis and Experimental Protocols

Synthesis Workflow

A common synthesis route for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is based on a multi-step process starting from tetrahydropyran-4-one, as detailed in patent literature (e.g., CN109942531A).[2][12] The workflow involves a Strecker-type synthesis followed by hydrolysis and salt formation.

Caption: General synthesis workflow for CAS 217299-03-1.

Detailed Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation relevant to CAS 217299-03-1 and its derivatives.

-

Reaction Setup : To a suitable reaction vessel, add tetrahydropyran-4-one (1.0 eq), deionized water (5-8 volumes), and ethanol (5-8 volumes).

-

Reagent Addition : Add ammonium carbonate (2.0-3.0 eq) followed by sodium cyanide (1.0-1.2 eq) to the mixture.

-

Strecker Reaction : Heat the reaction mixture to 60-70°C and stir for 3-4 hours. Monitor reaction completion by TLC or LC-MS.

-

Isolation of Intermediate : Cool the mixture to 5-10°C. The resulting solid intermediate (an α-aminonitrile derivative) is collected by filtration, washed with ice-cold water, and dried under vacuum.

-

Hydrolysis : The dried intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran). An aqueous solution of a strong base (e.g., 40-60% sodium hydroxide) is added.

-

Reflux : The mixture is heated to reflux for 5-6 hours to facilitate hydrolysis of the nitrile and any protecting groups.

-

Acidification and Product Isolation : After cooling, the organic solvent is removed by distillation. The remaining aqueous solution is acidified to pH 2-4 with concentrated hydrochloric acid, causing the free acid product to precipitate.

-

Final Product : The precipitated solid (4-Aminotetrahydro-2H-pyran-4-carboxylic acid) is collected by filtration, dried, and can be further purified by recrystallization. Subsequent treatment with HCl gas in a solvent like dioxane generates the final hydrochloride salt.

This protocol describes a radiometric assay to measure enzyme inhibition.

-

Enzyme Preparation : Use purified recombinant S-adenosylmethionine synthetase.

-

Reaction Buffer : Prepare a buffer consisting of 50 mM Tris-HCl (pH 8.0), 50 mM KCl, and 10-20 mM MgCl₂.

-

Inhibitor Preparation : Dissolve test compounds (e.g., 4-Aminotetrahydro-2H-pyran-4-carboxylic acid) in a suitable solvent (e.g., water or DMSO) and prepare serial dilutions.

-

Pre-incubation : In a microcentrifuge tube, pre-incubate the enzyme with varying concentrations of the inhibitor (or vehicle control) in the reaction buffer for 20 minutes at room temperature to allow for binding.

-

Reaction Initiation : Start the reaction by adding substrates. The final reaction mixture should contain the enzyme-inhibitor solution, 0.1 mM ATP, and 0.1 mM L-[methyl-¹⁴C]-methionine.

-

Incubation : Allow the reaction to proceed for 5-10 minutes at 25°C or 37°C.

-

Quenching : Stop the reaction by adding an excess of 25 mM EDTA solution.

-

Product Separation : Quantitatively separate the product, [¹⁴CH₃]S-adenosylmethionine, from the unreacted substrate, L-[¹⁴CH₃]methionine, using a cation-exchange column (e.g., Bio-Rex 70).

-

Quantification : Measure the radioactivity of the eluted product fraction using a scintillation counter.

-

Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol uses the broth microdilution method to assess activity against bacteria like Staphylococcus aureus.

-

Media and Strain Preparation : Culture S. aureus (e.g., ATCC 29213) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth or Middlebrook 7H9). Adjust the bacterial suspension to a concentration of 0.5 McFarland standard.

-

Compound Preparation : Dissolve test compounds in DMSO to create a high-concentration stock solution.

-

Assay Setup : In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first row of wells.

-

Serial Dilution : Perform 2-fold serial dilutions by transferring 100 µL from the first row to the second, and so on, down the plate. Discard the final 100 µL from the last row. This creates a range of compound concentrations.

-

Inoculation : Add 100 µL of the prepared bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Determining MIC : Assess bacterial growth. This can be done visually (turbidity) or by adding a viability indicator like resazurin (AlamarBlue) or TTC. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Cell Culture : Maintain HCT-116 human colorectal carcinoma cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.

-

Incubation : Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-ADENOSYLMETHIONINE (SAM) [ww2.uthscsa.edu]

- 11. uniprot.org [uniprot.org]

- 12. genecards.org [genecards.org]

4-Aminotetrahydro-2H-pyran-4-carboxylic Acid: A Constrained Amino Acid for Advanced Peptide Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally constrained amino acids has emerged as a powerful strategy to enhance the therapeutic potential of peptides. These modified amino acids, by restricting the rotational freedom of the peptide backbone and side chains, can pre-organize a peptide into its bioactive conformation, leading to improved receptor binding affinity, increased metabolic stability, and enhanced selectivity. Among the diverse array of constrained amino acids, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (Apc), a spirocyclic γ-amino acid, presents a unique and valuable scaffold for peptidomimetic design.

This technical guide provides a comprehensive overview of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, covering its synthesis, conformational properties, and applications in the design of novel peptide-based therapeutics. Detailed experimental protocols and structured data are presented to facilitate its practical implementation in the laboratory.

Core Concepts: The Power of Conformational Constraint

Native peptides often exist as a dynamic ensemble of conformations in solution. This inherent flexibility, while allowing for adaptation to various biological targets, comes at a significant entropic cost upon binding. Furthermore, extended conformations are often recognized by proteases, leading to rapid degradation and poor pharmacokinetic profiles. The introduction of constrained amino acids like 4-Aminotetrahydro-2H-pyran-4-carboxylic acid addresses these limitations by:

-

Pre-organization: Locking the peptide backbone into a more defined, bioactive structure, which reduces the entropic penalty of binding and can lead to significantly enhanced binding affinity.

-

Increased Stability: The rigid structure can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.

-

Improved Selectivity: By presenting a more defined three-dimensional structure, peptides incorporating constrained residues can exhibit higher selectivity for their target receptors over other related receptors.

Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

The synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid can be achieved through various synthetic routes. A common and effective method is the Strecker synthesis, starting from tetrahydro-4H-pyran-4-one. This approach involves the formation of an α-amino nitrile intermediate, followed by hydrolysis to the desired amino acid.

Experimental Protocol: Synthesis via Strecker Reaction

A detailed experimental protocol for the synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid is provided below, based on established methodologies.

Step 1: Formation of the α-Aminonitrile Intermediate

-

In a well-ventilated fume hood, to a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in a suitable solvent such as a mixture of ethanol and water, add ammonium carbonate (2.5-3.0 eq.) and sodium cyanide (1.2-1.5 eq.).

-

Heat the reaction mixture to 60-70°C and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 5-10°C.

-

Filter the resulting precipitate and wash it with cold water to obtain the crude α-aminonitrile intermediate.

-

Dry the intermediate under vacuum.

Step 2: Hydrolysis to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

-

Suspend the crude α-aminonitrile intermediate in a solution of a strong acid, such as 6 M hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free amino acid. The isoelectric point of the amino acid should be considered for optimal precipitation.

-

Filter the precipitate and wash with a minimal amount of cold water and then with a water-miscible organic solvent like ethanol or acetone.

-

Dry the final product, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, under vacuum.

Diagram of the Synthesis Workflow

A Technical Guide to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid for Research Applications

This technical guide provides an in-depth overview of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic non-proteinogenic amino acid of interest to researchers in drug discovery and medicinal chemistry. This document details its chemical and physical properties, provides a list of suppliers for research-grade material, outlines a detailed synthesis protocol, and discusses its potential biological activity, including a suggested protocol for assessing its inhibitory effect on S-adenosylmethionine (AdoMet) synthetase.

Chemical and Physical Properties

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is available in two common forms for research purposes: the free acid and the hydrochloride salt. The hydrochloride salt generally offers improved solubility in aqueous solutions.

Table 1: Physicochemical Properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid and its Hydrochloride Salt

| Property | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride |

| CAS Number | 39124-20-4 | 217299-03-1 |

| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₂ClNO₃ |

| Molecular Weight | 145.16 g/mol [1] | 181.62 g/mol [2][3] |

| Appearance | Solid | Solid |

| Purity | ≥97% (typical)[3] | >97.00% (typical)[3] |

| Solubility | Slightly soluble in water and aqueous bases.[1] | Enhanced solubility in polar solvents.[3] |

| Storage Temperature | -20°C[1] | -20°C (1-month stability) or -80°C (6-month stability)[3] |

| InChI Key | DPDPQQHHTHKSRN-UHFFFAOYSA-N | ASFXLCNDBDHZGC-UHFFFAOYSA-N[2] |

Suppliers of Research-Grade Material

A number of chemical suppliers offer 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and its hydrochloride salt for research and development purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to request a certificate of analysis from the supplier to verify the purity and identity of the compound.

Table 2: Representative Suppliers of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid and its Hydrochloride Salt

| Supplier | Product Name | CAS Number |

| Benchchem | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1[3] |

| EvitaChem | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1[2] |

| United States Biological | 4-Aminotetrahydro-2h-pyran-4-carboxylic acid | 39124-20-4[1] |

| Amerigo Scientific | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | Not specified |

| MySkinRecipes | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 |

| Oakwood Chemical | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | 39124-20-4 |

| Advanced ChemBlocks | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid 97% | 39124-20-4 |

| ChemicalBook | 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4 |

Experimental Protocols

Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

The following is a multi-step synthesis protocol adapted from patent literature, providing a method for the preparation of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Step 1: Synthesis of Intermediate I

-

In a suitable reaction vessel, add 100g of tetrahydropyranone to a mixture of 500mL of deionized water and 500mL of ethanol.

-

To this suspension, add 247g of ammonium carbonate and 89g of sodium cyanide.

-

Heat the reaction mixture to 60°C for 3 hours.

-

Cool the mixture to 5°C.

-

Filter the resulting solid and dry it under vacuum at 70°C for 4 hours.

-

Wash the filter cake twice with ice water at approximately -1.5°C to obtain a white solid, which is Intermediate I.

Step 2: Synthesis of Intermediate II

-

Add 165g of Intermediate I to 1.6L of dimethylformamide (DMF).

-

Add 5g of 4-dimethylaminopyridine (DMAP).

-

Slowly add 450g of di-tert-butyl dicarbonate dropwise.

-

Heat the mixture to 90°C and allow it to react for 18 hours.

-

Pour the reaction mixture into water and stir for 2.5 hours.

-

Filter the precipitate and dry it under vacuum at 40°C for 5 hours to obtain Intermediate II.

Step 3: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

-

Add 310g of Intermediate II to 1.085L of tetrahydrofuran (THF).

-

Add 775mL of a 40 wt% sodium hydroxide solution.

-

Heat the mixture to reflux at 50°C for 6 hours.

-

Distill off the tetrahydrofuran.

-

Adjust the pH of the remaining solution to 2-4 using hydrochloric acid to precipitate a solid.

-

Filter the solid and dry it to obtain 4-Aminotetetrahydro-2H-pyran-4-carboxylic acid.

Synthesis workflow for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

S-adenosylmethionine (AdoMet) Synthetase Inhibition Assay

4-Aminotetrahydro-2H-pyran-4-carboxylic acid has been investigated as a potential inhibitor of S-adenosylmethionine (AdoMet) synthetase. The following is a general protocol for a continuous spectrophotometric assay to determine the inhibitory activity of a compound against this enzyme. This protocol may need to be optimized for specific experimental conditions.

Materials:

-

Purified S-adenosylmethionine synthetase

-

L-methionine

-

ATP (Adenosine triphosphate)

-

Tricine buffer

-

KCl

-

MgCl₂

-

Molybdate/malachite green reagent

-

Microplate reader capable of measuring absorbance at 620 nm

-

4-Aminotetrahydro-2H-pyran-4-carboxylic acid (or other test inhibitors)

Procedure:

-

Prepare a reaction buffer containing 100 mM Tricine (pH 8.0), 50 mM KCl, and 10 mM MgCl₂.

-

Prepare stock solutions of L-methionine, ATP, and the test inhibitor in the reaction buffer.

-

In a 96-well microplate, add the following to each well:

-

Reaction buffer

-

A constant concentration of S-AdoMet synthetase

-

Varying concentrations of the test inhibitor (e.g., 4-Aminotetrahydro-2H-pyran-4-carboxylic acid)

-

A constant concentration of L-methionine

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a constant concentration of ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the molybdate/malachite green reagent. This reagent will react with the inorganic phosphate produced during the reaction to generate a colored product.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Workflow for S-AdoMet synthetase inhibition assay.

Biological Context: The S-adenosylmethionine (AdoMet) Synthetase Pathway

S-adenosylmethionine (AdoMet) is a universal methyl donor in biological systems and is synthesized from L-methionine and ATP by the enzyme S-adenosylmethionine synthetase (also known as methionine adenosyltransferase, MAT). AdoMet plays a crucial role in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids, as well as in the synthesis of polyamines and in transsulfuration pathways.

Inhibition of AdoMet synthetase can disrupt these fundamental cellular processes and is therefore a target of interest in the development of therapeutics for various diseases, including cancer and infectious diseases. The ability of a compound like 4-Aminotetrahydro-2H-pyran-4-carboxylic acid to inhibit this enzyme suggests its potential as a modulator of these critical biological pathways.

Simplified signaling pathway of S-adenosylmethionine (AdoMet) metabolism.

References

- 1. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 2. Assay and regulation of S-adenosylmethionine synthetase in Saccharomyces cerevisiae and Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

molecular weight and formula of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, a key building block in medicinal chemistry and drug discovery.

Core Compound Properties

4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS Number: 217299-03-1) is the hydrochloride salt of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.[1] The addition of hydrogen chloride (HCl) to the parent compound increases its polarity and aqueous solubility, facilitating its use in various experimental and synthetic protocols.

Physicochemical Data

The key quantitative data for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and its hydrochloride salt are summarized in the table below for straightforward comparison.

| Property | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid HCl |

| Molecular Formula | C₆H₁₁NO₃[1][2][3] | C₆H₁₂ClNO₃[1][4][5] |

| Molecular Weight | 145.16 g/mol [1][2][3][6] | 181.62 g/mol [1][4][5] |

| CAS Number | 39124-20-4[1][2][3] | 217299-03-1[1][4][5] |

Synthesis and Structure

The formation of the hydrochloride salt involves the protonation of the amino group of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid by hydrochloric acid. This acid-base reaction is a standard method for producing more stable and soluble forms of amine-containing compounds for pharmaceutical and research applications.

Caption: Formation of the hydrochloride salt from the free acid.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to various chemical suppliers, a general methodology can be inferred. The synthesis of the free acid likely involves a multi-step organic synthesis pathway, culminating in the formation of the tetrahydropyran ring with the desired functional groups. The hydrochloride salt is then prepared by treating the free acid with a solution of hydrogen chloride in a suitable solvent, followed by isolation of the resulting salt.

For experimental use, it is often recommended to dissolve the hydrochloride salt in solvents such as DMSO or water.[1] To enhance solubility, gentle heating to approximately 37°C and sonication can be employed.[1]

Caption: A typical workflow for dissolving the HCl salt for experimental use.

References

- 1. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 2. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-aminotetrahydro-2H-pyran-4-carboxylic acid - CAS:39124-20-4 - AllBioChem [allbiochem.com]

- 4. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 5. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride [myskinrecipes.com]

- 6. 4-aminooxane-4-carboxylic acid | 39124-20-4 [sigmaaldrich.com]

stability and storage conditions for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

An In-depth Technical Guide to the Stability and Storage of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic, non-proteinogenic amino acid analogue that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclic structure offers a unique scaffold for the synthesis of novel therapeutics. Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in research and development applications. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing the stability of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

Chemical Structure and Properties

-

IUPAC Name: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

-

CAS Number: 39124-20-4 (for the free acid)

-

Molecular Formula: C₆H₁₁NO₃

-

Molecular Weight: 145.16 g/mol

-

Appearance: White to brown solid[1]

-

Solubility: Slightly soluble in water and aqueous bases.[2]

The hydrochloride salt (CAS: 217299-03-1) is also commonly used and offers enhanced solubility in polar solvents.[3]

Recommended Storage Conditions

The stability of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid and its hydrochloride salt is dependent on the storage temperature and duration. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

| Form | CAS Number | Short-Term Storage (1 month) | Long-Term Storage (6+ months) | Additional Recommendations |

| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | 39124-20-4 | Room Temperature or -20°C | -20°C | Store in a cool, dry place.[4] Keep container tightly closed and in a well-ventilated area.[1][5] |

| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | -20°C | -80°C | The hydrochloride salt form enhances stability and solubility.[6] Protect from light and pack with an inert gas.[5] Avoid contact with strong oxidizing agents.[5] |

Potential Degradation Pathways

As a cyclic amino acid derivative, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid may be susceptible to several degradation pathways under stress conditions. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.[7][8] Key degradation pathways to investigate include:

-

Hydrolysis: The amide bond is generally stable, but extreme pH and high temperatures could potentially lead to ring-opening or other hydrolytic degradation.

-

Oxidation: The amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or trace metals.[8]

-

Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.

-

Photodegradation: Exposure to UV or visible light may induce degradation, particularly in the presence of photosensitizers.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[7][9] The following are detailed protocols for subjecting 4-Aminotetrahydro-2H-pyran-4-carboxylic acid to various stress conditions.

General Procedure

-

Sample Preparation: Prepare a stock solution of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. Include a control sample stored under normal conditions (e.g., 2-8°C, protected from light) for comparison.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and/or mass spectrometric (MS) detection is recommended to separate the parent compound from any degradation products.

Acid and Base Hydrolysis

-

Purpose: To assess the stability of the compound to pH-dependent hydrolysis.

-

Protocol:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Before analysis, cool the samples to room temperature and neutralize the acidic and basic solutions.

-

Oxidative Degradation

-

Purpose: To evaluate the susceptibility of the compound to oxidation.

-

Protocol:

-

Mix the stock solution with an equal volume of a 3% hydrogen peroxide (H₂O₂) solution.

-

Keep the solution at room temperature for a specified duration, monitoring the degradation over time.

-

Analyze the samples at appropriate time points.

-

Thermal Degradation

-

Purpose: To investigate the stability of the compound at elevated temperatures.

-

Protocol:

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Incubate the stock solution in a controlled temperature oven (e.g., 60°C).

-

Monitor for degradation over a set period. For the solid sample, dissolve it in a suitable solvent before analysis.

-

Photostability Testing

-

Purpose: To determine the compound's sensitivity to light exposure.

-

Protocol:

-

Expose the solid compound and the stock solution to a light source with a specific illumination (e.g., as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Wrap a control sample in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.

-

Analyze the samples after the exposure period.

-

Visual Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for stability testing and the potential degradation pathways.

Caption: Workflow for assessing the stability of a chemical compound.

Conclusion

The stability and proper storage of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid are critical for its effective use in research and drug development. For long-term storage, it is recommended to store the free acid at -20°C and the hydrochloride salt at -80°C, in tightly sealed containers protected from light. The provided forced degradation protocols offer a systematic approach to understanding the compound's intrinsic stability, identifying potential degradation products, and developing robust, stability-indicating analytical methods. This knowledge is fundamental for ensuring the quality and reliability of experimental results and for the successful development of new chemical entities.

References

- 1. fishersci.com [fishersci.com]

- 2. usbio.net [usbio.net]

- 3. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride [myskinrecipes.com]

- 7. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. biopharmaspec.com [biopharmaspec.com]

The Biological Activity of Constrained Pyran Amino Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained amino acids are pivotal tools in modern peptidomimetic drug design, offering a strategy to enhance the pharmacological properties of peptide-based therapeutics by reducing conformational flexibility.[1] This rigidity can lead to increased receptor affinity, enhanced stability against enzymatic degradation, and improved bioavailability.[1] Among these structurally unique building blocks, pyran-containing amino acids have emerged as a significant class of heterocyclic compounds. The incorporation of the pyran ring, a six-membered oxygen-containing heterocycle, into an amino acid scaffold imposes significant conformational constraints that can lock the molecule into a bioactive conformation.[1]

Derivatives of 2-amino-4H-pyrans, in particular, have garnered substantial interest due to their broad spectrum of biological activities. These compounds have been shown to possess anticancer, neuroprotective, antithrombotic, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of constrained pyran amino acids and their derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Synthesis of Constrained Pyran Amino Acids

The synthesis of 2-amino-4H-pyran derivatives is often achieved through efficient and environmentally friendly one-pot, multi-component reactions. A common and versatile method is the tandem Knoevenagel condensation/Michael addition/cyclization reaction.[6]

A typical synthesis involves the reaction of an aromatic or aliphatic aldehyde, an active methylene compound such as malononitrile, and a β-ketoester (e.g., ethyl acetoacetate) or other C-H containing acid compounds like dimedone or 4-hydroxycoumarin.[1][4][6] These reactions are often catalyzed by a base, such as piperidine, K2CO3, or DABCO, and can be performed under mild conditions, including at room temperature or under reflux in a solvent like ethanol.[6][7][8]

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate from the β-dicarbonyl compound, and subsequent intramolecular cyclization and tautomerization to yield the final 2-amino-4H-pyran product.

Biological Activities and Mechanisms of Action

Constrained pyran amino acids and their derivatives exhibit a wide array of pharmacological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of pyran derivatives against various cancer cell lines.[4][8][9][10]

Mechanism of Action: The anticancer effects of these compounds are often multifaceted. One key mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[6] By binding to the ATP pocket of CDK2, these molecules can halt cell cycle progression, preventing tumor cell proliferation.[6] Furthermore, many pyran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through a caspase-dependent pathway, specifically by upregulating the expression of caspase-3, a key executioner enzyme in the apoptotic cascade.[2][4][6] This leads to DNA fragmentation and the systematic dismantling of the cancer cell.

Antithrombotic Activity

Certain marine-derived pyran-isoindolone compounds have demonstrated significant antithrombotic (fibrinolytic) activity, suggesting their potential as novel agents for treating thrombosis.[7][11][12]

Mechanism of Action: The primary mechanism for this activity is the enhancement of the body's natural clot-dissolving system. These compounds have been shown to promote the activity of urokinase, a type of plasminogen activator.[7][11] They facilitate the conversion of plasminogen into plasmin, the active enzyme responsible for breaking down fibrin, the main protein component of blood clots. Specifically, they enhance the fibrinolytic process mediated by the single-chain urokinase-type plasminogen activator (scu-PA) system.[12][13]

Neuroprotective Activity

Pyran derivatives have also been identified as promising agents for the treatment of neurodegenerative diseases like Alzheimer's.[3][10]

Mechanism of Action: The neuroprotective effects are linked to the modulation of multiple signaling pathways. For instance, certain coumarin-based pyran derivatives have been found to alter the PKA, CaMKII, and ERK signaling pathways, which are critical for promoting CREB (cAMP response element-binding protein), a transcription factor vital for neuronal survival and cognitive function.[10] Additionally, many pyran-containing natural products, such as flavonoids and xanthones, exhibit potent antioxidant and anti-inflammatory activities, which help protect neurons from oxidative stress and chronic neuroinflammation—key pathological features of Alzheimer's disease.[3][5][14]

Quantitative Data Summary

The biological activities of various pyran derivatives have been quantified using standardized assays. The tables below summarize key findings from the literature.

Table 1: Anticancer and Cytotoxic Activity of Pyran Derivatives

| Compound Class | Cell Line | Assay | Activity Metric | Value | Reference |

| 4-Aminocoumarin Deriv. | HeLa Cells | MTT | IC50 | 4.95 - 12.9 µM | [10] |

| 4-Aminocoumarin Deriv. | Ehrlich Cells | DNA Synthesis | IC50 | 1.74 - 13.8 µM | [10] |

| 2-Amino-pyran Deriv. | MCF-7 (Breast) | MTT | IC50 | 161.4 µg/mL | [4] |

| Fused Pyran Deriv. | HCT-116 (Colon) | Antiproliferative | IC50 | 0.97 - 4.10 µM | [6] |

| 4-Amino-2H-pyran-2-one | Various | Cytotoxicity | ED50 | 0.059 - 0.163 µM | [9] |

Table 2: Antithrombotic and Neuroprotective Activity of Pyran Derivatives

| Compound Class | Target/System | Assay | Activity Metric | Value | Reference |

| Pyran-Isoindolone Deriv. | Fibrinolysis | pro-uPA Activation | EC50 | 42.3 - 87.1 µM | [7][11] |

| Xanthone Derivative | Acetylcholinesterase | Enzyme Inhibition | IC50 | 0.88 µM | [3] |

| Xanthone-Alkylbenzylamine | Butyrylcholinesterase | Enzyme Inhibition | IC50 | 0.59 µM | [3] |

| Coumarin Derivative | Acetylcholinesterase | Enzyme Inhibition | IC50 | 2.0 µM | [10] |

Experimental Protocols

General Synthesis of 2-Amino-4H-pyran-3-carbonitrile Derivatives[7]

-

A mixture of an appropriate α,α′-bis(arylidene)cycloalkanone (1 mmol), malononitrile (1 mmol), and a catalytic amount of K2CO3 (0.05 mmol) is prepared in ethanol (10 mL).

-

The reaction mixture is refluxed for a period ranging from 5 to 60 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration and washed with n-hexane (10 mL) to yield the pure 2-amino-4H-pyran-3-carbonitrile product.

MTT Cytotoxicity Assay[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyran derivatives (e.g., 25, 50, 100, 200 µg/mL) and incubated for a specified period (e.g., 24 hours) in a 5% CO2 incubator at 37°C.

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for approximately 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is agitated for 5 minutes, and the absorbance is measured using an ELISA plate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to an untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Bioactivities of Marine Pyran-Isoindolone Derivatives as Potential Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DABCO Catalyzed Green and Efficient Synthesis of 2-Amino-4H-Pyrans and Their Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Bioactivities of Marine Pyran-Isoindolone Derivatives as Potential Antithrombotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Marine Pyran-Isoindolone Compound Enhances Fibrin Lysis Mediated by Single-Chain Urokinase-Type Plasminogen Activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Marine Pyran-Isoindolone Compound Enhances Fibrin Lysis Mediated by Single-Chain Urokinase-Type Plasminogen Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection | MDPI [mdpi.com]

The Tetrahydropyran Ring: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has made it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the role of the THP ring in drug discovery, from its fundamental properties to its application in approved pharmaceuticals, supported by detailed experimental protocols and comparative data.

The Strategic Advantage of the Tetrahydropyran Moiety

The incorporation of a tetrahydropyran ring into a drug candidate can offer several strategic advantages over its carbocyclic analog, cyclohexane, or acyclic ether counterparts. These benefits stem from the presence of the oxygen heteroatom, which imparts a unique set of properties to the ring system.

Key Physicochemical and Pharmacokinetic Benefits:

-

Reduced Lipophilicity: The oxygen atom in the THP ring lowers the lipophilicity (logP) of a molecule compared to a cyclohexane ring.[1] This can lead to improved aqueous solubility, a critical factor for oral bioavailability and formulation.

-

Improved Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than a cyclohexane ring. The electron-withdrawing nature of the ether oxygen can deactivate adjacent C-H bonds, leading to increased metabolic stability and a longer in vivo half-life.

-

Enhanced Permeability and Reduced Efflux: While reducing lipophilicity, the THP ring can still maintain or even improve membrane permeability. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with membrane transporters. In some cases, the incorporation of a THP moiety has been shown to reduce a compound's susceptibility to efflux pumps.

-